Technical Guide: Mechanism of Action of 5-(4'-Benzyloxyphenyl)-2-oxazolidone
Technical Guide: Mechanism of Action of 5-(4'-Benzyloxyphenyl)-2-oxazolidone
The following technical guide details the mechanism of action, chemical biology, and experimental characterization of 5-(4'-Benzyloxyphenyl)-2-oxazolidone , a specific pharmacophore within the oxazolidinone class of enzymes inhibitors.
Executive Summary
5-(4'-Benzyloxyphenyl)-2-oxazolidone (CAS 88693-98-5) is a bioactive small molecule belonging to the 5-aryl-2-oxazolidinone class. Unlike its N-aryl counterparts (e.g., Linezolid) which function primarily as protein synthesis inhibitors, 5-aryl-oxazolidinones with lipophilic side chains are predominantly reversible inhibitors of Monoamine Oxidase A (RIMA) .
This compound serves as a critical structural probe and synthetic intermediate in the development of antidepressant therapeutics. Its mechanism of action centers on the selective, reversible blockade of the MAO-A active site, preventing the oxidative deamination of monoamines (Serotonin, Norepinephrine, Dopamine).[]
Key Technical Specifications
| Property | Detail |
| Chemical Structure | 5-[4-(benzyloxy)phenyl]-1,3-oxazolidin-2-one |
| Molecular Formula | C₁₆H₁₅NO₃ |
| Primary Target | Monoamine Oxidase A (MAO-A) |
| Binding Mode | Reversible, Competitive |
| Key Pharmacophore | 4-Benzyloxyphenyl (Hydrophobic Pocket Occupancy) |
Mechanism of Action: Selective MAO-A Inhibition[1][2]
The pharmacological activity of 5-(4'-Benzyloxyphenyl)-2-oxazolidone is defined by its interaction with the flavin adenine dinucleotide (FAD)-containing enzyme, MAO-A.
Structural Basis of Inhibition
The molecule mimics the transition state of monoamine substrates but lacks the labile amine group required for catalytic oxidation.
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Hydrophobic Pocket Occupancy: The 4-benzyloxyphenyl moiety is the critical determinant for selectivity. It extends into the large, hydrophobic substrate channel of MAO-A (specifically the "aromatic cage" formed by Tyr407 and Tyr444). This steric fit excludes the molecule from the smaller active site of MAO-B, conferring isoform selectivity .
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Active Site Anchoring: The 2-oxazolidone ring acts as a polar anchor, hydrogen bonding with the FAD cofactor and nearby residues (e.g., Gln215). This mimics the indole ring of serotonin or the phenyl ring of tyramine.
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Reversibility: Unlike hydrazine-based inhibitors (e.g., Phenelzine) that form covalent adducts with the N5 atom of the FAD cofactor, 5-(4'-Benzyloxyphenyl)-2-oxazolidone binds non-covalently. It can be displaced by high concentrations of substrate (e.g., tyramine), significantly reducing the risk of the "Cheese Effect" (hypertensive crisis).
Signaling Pathway Impact
Inhibition of MAO-A leads to an accumulation of neurotransmitters in the synaptic cleft.
Caption: Mechanism of MAO-A blockade by 5-(4'-Benzyloxyphenyl)-2-oxazolidone, leading to enhanced monoaminergic signaling.
Chemical Biology & Synthesis[1][3]
Understanding the synthesis of this compound is essential for researchers using it as a reference standard or starting material for N-functionalization.
Synthetic Route (Styrene Oxide Method)
The most robust synthesis involves the cyclization of 4-benzyloxystyrene oxide with a carbamate or isocyanate source.
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Starting Material: 4-Benzyloxybenzaldehyde is converted to 4-benzyloxystyrene.
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Epoxidation: 4-Benzyloxystyrene is oxidized (e.g., using mCPBA) to 4-benzyloxystyrene oxide .
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Cyclization: The epoxide reacts with ethyl carbamate (urethane) or ammonia/phosgene equivalents to close the oxazolidinone ring.
Reaction Scheme Logic:
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Regioselectivity: The attack of the nitrogen nucleophile on the epoxide determines if the aryl group ends up at position 5 (C-aryl) or position 4. Under basic conditions with carbamates, the 5-aryl isomer (thermodynamically favored) is predominantly formed.
Experimental Protocols
For researchers validating the activity of CAS 88693-98-5, the following self-validating protocols are recommended.
In Vitro MAO Inhibition Assay
Objective: Determine the IC50 and Ki of the compound against recombinant human MAO-A.
Materials:
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Recombinant Human MAO-A and MAO-B (expressed in Baculovirus).
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Substrate: Kynuramine (fluorometric) or [14C]-Serotonin (radiometric).
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Inhibitor: 5-(4'-Benzyloxyphenyl)-2-oxazolidone (dissolved in DMSO).
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Reference: Moclobemide (Positive Control).
Workflow:
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Preparation: Dilute inhibitor in reaction buffer (100 mM Potassium Phosphate, pH 7.4) to concentrations ranging from 1 nM to 100 µM.
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Pre-incubation: Incubate enzyme (5 µg/mL) with inhibitor for 15 minutes at 37°C. Note: This step allows equilibrium binding; if inhibition increases with time, check for irreversibility.
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Reaction Start: Add Kynuramine substrate (Km concentration: ~50 µM).
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Measurement: Monitor fluorescence (Ex 310 nm / Em 400 nm) for 30 minutes. The product 4-hydroxyquinoline is fluorescent.
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Data Analysis: Plot Velocity vs. [Inhibitor]. Fit to the Cheng-Prusoff equation to derive Ki.
Validation Criteria:
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Z-Factor: Must be > 0.5 for the assay to be valid.
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Selectivity Ratio: Calculate Ki(MAO-B) / Ki(MAO-A). Expect >100-fold selectivity for MAO-A.
Reversibility Check (Dialysis Assay)
Objective: Confirm the RIMA (Reversible Inhibitor of MAO-A) profile.
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Incubate Enzyme + Inhibitor (at 10x IC50) for 30 mins.
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Dialysis: Dialyze the mixture against buffer for 4 hours at 4°C.
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Activity Recovery: Measure enzyme activity post-dialysis.
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Result Interpretation: >80% recovery of activity indicates reversible binding . <10% indicates irreversible (suicide) inhibition.
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Structure-Activity Relationship (SAR) Data
The following table summarizes how structural modifications to the 5-(4'-Benzyloxyphenyl)-2-oxazolidone scaffold affect biological activity.
| Modification | Structural Change | Effect on Activity | Mechanism Note |
| Parent | 5-(4'-Benzyloxyphenyl)-2-oxazolidone | High Potency | Optimal hydrophobic fit in MAO-A. |
| N-Methylation | N3-Methyl group | Maintained/Increased | May improve blood-brain barrier penetration. |
| Debenzylation | 4-Hydroxyphenyl (Phenol) | Loss of Potency | Loss of hydrophobic interaction; increases polarity. |
| Ring Opening | Amino-alcohol derivative | Complete Loss | The rigid oxazolidinone ring is essential for positioning. |
| C5-Hydroxymethyl | Addition of -CH2OH at C5 | Altered Selectivity | Resembles Toloxatone/Befloxatone; may enhance solubility. |
References
- Chemical Identity & Supply
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Class Mechanism (Oxazolidinones as MAOIs)
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Strolin Benedetti, M., et al. "The role of the oxazolidinone moiety in the inhibition of monoamine oxidase." Journal of Pharmacy and Pharmacology. Link: [Link]
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Related Pharmacophore (Befloxatone)
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Curet, O., et al. "Befloxatone, a new reversible and selective monoamine oxidase-A inhibitor." Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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Experimental Protocols (MAO Assay)
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Tipton, K. F., et al. "Monoamine oxidase: structure, function, and pharmacological inhibition." Current Medicinal Chemistry. Available at: [Link]
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